2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]
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Overview
Description
2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] is a complex organic compound with a molecular formula of C40H60N4O2 and a molecular weight of 628.93 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, nitrilomethylidyne groups, and tert-butyl and piperidinylmethyl substituents on phenol rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] typically involves the following steps :
Formation of the Cyclohexanediylbis(nitrilomethylidyne) Intermediate: This step involves the reaction of cyclohexane-1,2-diamine with an aldehyde to form the bis(nitrilomethylidyne) intermediate.
Substitution Reaction: The intermediate is then reacted with 4-(tert-butyl)-6-(1-piperidinylmethyl)phenol under specific conditions to form the final product.
Industrial Production Methods
the synthesis likely involves similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The nitrilomethylidyne groups can be reduced to amines.
Substitution: The piperidinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] has several scientific research applications, including:
Chemistry: Used in the synthesis of chiral Ru(II) salen complexes for binding studies with calf thymus DNA.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the preparation of titanium metal complexes, which serve as catalysts in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] involves its interaction with molecular targets such as DNA and enzymes. The compound’s phenolic groups can form hydrogen bonds with nucleic acids, while the nitrilomethylidyne groups can coordinate with metal ions in enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
- 2,2’-[(1R,2R)-(-)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]
- (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
Uniqueness
The uniqueness of 2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] lies in its specific stereochemistry and the presence of both piperidinylmethyl and tert-butyl groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-tert-butyl-2-[[2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(37(45)31(23-33)27-43-17-11-7-12-18-43)25-41-35-15-9-10-16-36(35)42-26-30-22-34(40(4,5)6)24-32(38(30)46)28-44-19-13-8-14-20-44/h21-26,35-36,45-46H,7-20,27-28H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFCHMBYWXSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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